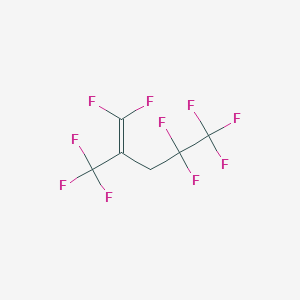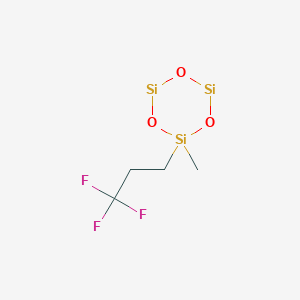
Trifluoropropylmethyl-cyclotrisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluoropropyl group attached to a trioxatrisilinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of trifluoropropyl-substituted silanes with cyclic siloxanes. One common method is the ring-opening polymerization of cyclic trisiloxanes in the presence of strong organic bases, such as amidines, guanidines, or phosphazene bases . The reaction conditions often include the use of water as an initiator and non-dehydrated solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反应分析
Types of Reactions
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in biomedical applications, including drug delivery systems and biocompatible coatings.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants that require high-performance materials.
作用机制
The mechanism of action of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane involves its ability to undergo ring-opening polymerization. The polymerization process is initiated by water and catalyzed by strong organic bases, leading to the formation of polysiloxanes with controlled molecular weights and well-defined structures . The molecular targets and pathways involved in this process include the activation of water and terminal silanols in the propagating polysiloxanes.
相似化合物的比较
Similar Compounds
2-Methyl-2-(3,3,3-trifluoropropyl)oxasilocane: This compound has a similar trifluoropropyl group but differs in its ring structure.
2-Methyl-2-[(3,3,3-trifluoropropyl)sulfinyl]propanoic acid: Another compound with a trifluoropropyl group, but it contains a sulfinyl group instead of a siloxane ring.
Uniqueness
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo controlled ring-opening polymerization makes it valuable for the synthesis of advanced materials with specific and desirable properties.
属性
分子式 |
C4H7F3O3Si3 |
|---|---|
分子量 |
244.35 g/mol |
InChI |
InChI=1S/C4H7F3O3Si3/c1-13(3-2-4(5,6)7)9-11-8-12-10-13/h2-3H2,1H3 |
InChI 键 |
OJUJAYGDJUBJSC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(O[Si]O[Si]O1)CCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


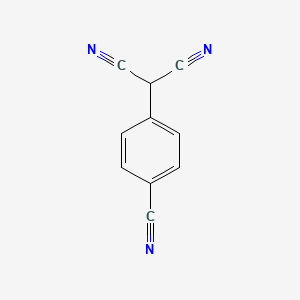
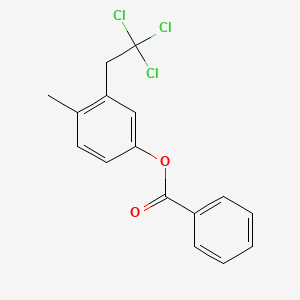

![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
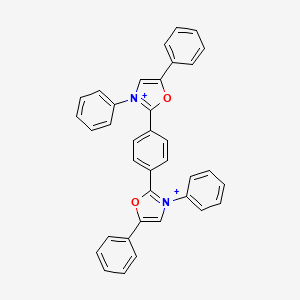
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
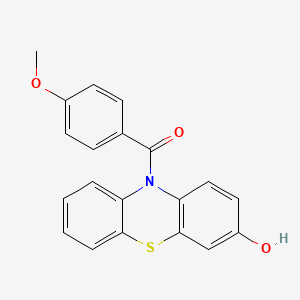
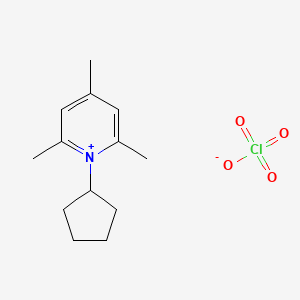



![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
